Cas no 1249600-37-0 (1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid)
1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid
- 1-(2-chlorophenyl)imidazole-4-carboxylic acid
- 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylicacid
- 1H-Imidazole-4-carboxylic acid, 1-(2-chlorophenyl)-
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- Inchi: 1S/C10H7ClN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15)
- InChI Key: DFAREVWQTCPEIJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1N1C=NC(C(=O)O)=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 250
- XLogP3: 2.2
- Topological Polar Surface Area: 55.1
1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM411110-1g |
1-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid |
1249600-37-0 | 95%+ | 1g |
$547 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD514122-1g |
1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid |
1249600-37-0 | 97% | 1g |
¥3794.0 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632100-250mg |
1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid |
1249600-37-0 | 98% | 250mg |
¥2902.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632100-1g |
1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid |
1249600-37-0 | 98% | 1g |
¥6703.00 | 2024-08-09 |
1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid
Recent Advances in the Study of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid (CAS: 1249600-37-0)
1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid (CAS: 1249600-37-0) is a chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its imidazole core and chlorophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug development. This research brief aims to summarize the latest findings related to this compound and its implications for future research and development.
The synthesis of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid has been optimized in recent studies to improve yield and purity. Researchers have employed novel catalytic methods and green chemistry principles to enhance the efficiency of the synthetic process. These advancements are critical for scaling up production and ensuring the compound's availability for further pharmacological testing. The structural elucidation of the compound has been confirmed through advanced spectroscopic techniques, including NMR and mass spectrometry, providing a solid foundation for subsequent studies.
Pharmacological investigations have revealed that 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid exhibits notable activity against a range of biological targets. In particular, its interaction with specific enzymes and receptors has been explored, highlighting its potential as an inhibitor or modulator in various disease pathways. Recent in vitro studies have demonstrated its efficacy in inhibiting key enzymes involved in inflammatory and metabolic disorders, suggesting its applicability in treating conditions such as diabetes and autoimmune diseases.
In addition to its enzyme inhibitory properties, the compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This finding opens up new avenues for the development of novel antimicrobial agents, particularly in the face of rising antibiotic resistance. Further studies are needed to elucidate the exact mechanism of action and to optimize the compound's potency and selectivity.
The potential of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid as a lead compound in drug discovery is further supported by its favorable pharmacokinetic profile. Recent in vivo studies have shown that the compound exhibits good bioavailability and metabolic stability, which are essential attributes for a successful drug candidate. Moreover, toxicity assessments have indicated a relatively safe profile at therapeutic doses, although comprehensive toxicological studies are still required to fully assess its safety for human use.
Future research directions for this compound include the exploration of its derivatives and analogs to enhance its pharmacological properties. Structure-activity relationship (SAR) studies are currently underway to identify key structural features that contribute to its biological activity. These efforts are expected to yield more potent and selective compounds with improved therapeutic indices. Additionally, collaborative efforts between academia and industry are essential to accelerate the translation of these findings into clinical applications.
In conclusion, 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid (CAS: 1249600-37-0) represents a promising candidate for further development in the pharmaceutical and chemical biology fields. Its diverse biological activities, coupled with its favorable pharmacokinetic properties, make it a valuable subject of ongoing research. Continued exploration of its potential applications and optimization of its chemical structure will undoubtedly contribute to the advancement of novel therapeutic agents. This research brief underscores the importance of this compound and highlights the need for sustained investment in its study and development.
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